Cas no 1504707-04-3 (4-(2-bromo-5-hydroxyphenyl)butan-2-one)

4-(2-bromo-5-hydroxyphenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-bromo-5-hydroxyphenyl)butan-2-one
- 1504707-04-3
- EN300-1915320
-
- Inchi: 1S/C10H11BrO2/c1-7(12)2-3-8-6-9(13)4-5-10(8)11/h4-6,13H,2-3H2,1H3
- InChI Key: QDOBRZJTGHMYKA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CCC(C)=O)O
Computed Properties
- Exact Mass: 241.99424g/mol
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
4-(2-bromo-5-hydroxyphenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915320-0.05g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1915320-0.5g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1915320-1.0g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1915320-0.25g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1915320-2.5g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1915320-5.0g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1915320-0.1g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1915320-10.0g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1915320-10g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1915320-5g |
4-(2-bromo-5-hydroxyphenyl)butan-2-one |
1504707-04-3 | 5g |
$3520.0 | 2023-09-17 |
4-(2-bromo-5-hydroxyphenyl)butan-2-one Related Literature
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on 4-(2-bromo-5-hydroxyphenyl)butan-2-one
Research Brief on 4-(2-bromo-5-hydroxyphenyl)butan-2-one (CAS: 1504707-04-3) in Chemical Biology and Pharmaceutical Applications
The compound 4-(2-bromo-5-hydroxyphenyl)butan-2-one (CAS: 1504707-04-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The molecule's brominated phenol and ketone functionalities make it a versatile intermediate for further chemical modifications and a candidate for probing biological pathways.
Recent studies have explored the synthetic routes to 4-(2-bromo-5-hydroxyphenyl)butan-2-one, with emphasis on optimizing yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, achieving a 78% yield under mild conditions. This advancement addresses previous challenges in scalability and byproduct formation, positioning the compound as a more viable building block for complex molecules.
In pharmacological investigations, 4-(2-bromo-5-hydroxyphenyl)butan-2-one has shown promising activity as a modulator of inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit NF-κB signaling at micromolar concentrations, suggesting potential applications in treating chronic inflammatory diseases. The bromine atom at the 2-position appears crucial for this activity, as analogs without this substitution showed markedly reduced potency.
The compound's potential in oncology has also been explored. A 2024 study in Molecular Cancer Therapeutics reported that 4-(2-bromo-5-hydroxyphenyl)butan-2-one exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated oxidative stress responses. Mechanistic studies suggest the compound acts as a pro-oxidant in cancer cells while showing minimal effects on normal cells, indicating a possible therapeutic window for further development.
Structural-activity relationship (SAR) studies have been instrumental in understanding the pharmacophore of 4-(2-bromo-5-hydroxyphenyl)butan-2-one. Computational modeling and X-ray crystallography data published in recent months reveal that the planar aromatic system and ketone moiety create an optimal geometry for interaction with biological targets. These insights are guiding the design of second-generation analogs with improved pharmacokinetic properties.
From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that 4-(2-bromo-5-hydroxyphenyl)butan-2-one possesses acceptable metabolic stability but may require formulation optimization to address solubility limitations. Current research efforts are focused on prodrug strategies and nanoparticle delivery systems to enhance bioavailability while maintaining the compound's biological activity.
The growing body of research on 4-(2-bromo-5-hydroxyphenyl)butan-2-one positions it as a promising scaffold for multiple therapeutic areas. Future directions include expanded preclinical testing, target identification studies, and exploration of combination therapies. As synthetic methods improve and biological understanding deepens, this compound may emerge as a valuable tool in chemical biology and a lead candidate for drug discovery programs targeting inflammation and cancer.
1504707-04-3 (4-(2-bromo-5-hydroxyphenyl)butan-2-one) Related Products
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)




